1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-15(2)30(27,28)20-9-7-18(8-10-20)13-22(26)25-11-5-6-19(14-25)29-21-12-16(3)23-17(4)24-21/h7-10,12,15,19H,5-6,11,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSBPPCJVIMCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of molecules characterized by the presence of a piperidine ring, a pyrimidine moiety, and an ethanone structure. Its molecular formula is with a molecular weight of approximately 367.449 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Contributes to the compound's basic properties |
| Pyrimidine Moiety | Imparts unique electronic characteristics |
| Ethanone Group | Facilitates interactions with biological targets |
Preliminary studies suggest that this compound may act as an enzyme inhibitor , potentially affecting various biochemical pathways. The specific mechanisms are still under investigation, but initial findings indicate interactions with receptors involved in metabolic regulation and signal transduction.
Enzyme Inhibition
Research indicates that the compound shows promise as an inhibitor of certain enzymes implicated in disease processes. For example, it may influence pathways regulated by carboxylesterases, which are known to play roles in drug metabolism and signaling pathways such as Wnt signaling .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this molecule may also exhibit such activity.
- Cancer Treatment : Given its ability to modulate enzyme activity, there is interest in exploring its effects on cancer cell proliferation and survival.
Case Studies and Research Findings
-
Inhibition of Notum Enzyme :
A study highlighted the role of Notum as a negative regulator of Wnt signaling. The compound's structural analogs were screened for inhibitory activity against Notum, showing promising results that warrant further exploration in drug development contexts . -
Synthesis and Characterization :
The synthesis involves multiple steps including amide coupling and ether formation. Optimized reaction conditions have been developed to enhance yield and purity, utilizing advanced methods such as column chromatography. -
Comparative Analysis with Similar Compounds :
Comparative studies with structurally similar compounds revealed unique aspects of this compound's biological activity. For instance, while other piperidine derivatives lacked the specific pyrimidine substitution pattern, this compound's unique structure contributes to distinct pharmacological properties.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Key Features
The following compounds share structural motifs (e.g., piperidine, pyrimidine, sulfonyl groups) and are compared based on computational, proteomic, and bioactivity
Key Observations
- Bioactivity Clustering : Compounds with pyrimidine-piperidine scaffolds (e.g., ) show higher bioactivity similarity to the target compound, aligning with , which links structural motifs to shared modes of action .
- Computational Metrics : Tanimoto and Dice scores indicate moderate similarity (0.65–0.72) for piperidine-pyrimidine derivatives, while simpler pyrimidine-acetyl compounds (e.g., ) show low relevance .
Functional Comparison Using Advanced Methodologies
Chemical-Genetic Profiling
highlights "guilt-by-association" approaches, where compounds with similar chemical-genetic fitness profiles share modes of action. For example, 1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone may exhibit radiopharmaceutical properties akin to iodine-labeled kinase inhibitors, suggesting the target compound could be optimized for similar applications .
QSAR and Multitarget Predictions
QSAR models () emphasize that structural fragments like the isopropylsulfonyl group enhance solubility and target affinity. The target compound’s sulfonyl group may confer advantages over analogues lacking this moiety (e.g., ) in binding to hydrophobic enzyme pockets .
Limitations and Contradictions
- Proteomic vs. Structural Similarity: notes that proteomic signatures may diverge even in structurally similar compounds due to off-target interactions. For instance, 1-(4-Methoxy-3-(pyrimidin-2-ylsulfanylmethyl)-phenyl)-ethanone targets CYP enzymes despite structural overlap with the target compound, highlighting the need for multi-method validation .
Vorbereitungsmethoden
Synthetic Strategies for Core Structural Assembly
The target compound features three critical subunits: a 2,6-dimethylpyrimidin-4-yloxy-piperidine moiety, a 4-(isopropylsulfonyl)phenyl group, and an ethanone linker. Synthesis requires sequential coupling of these subunits through nucleophilic substitutions, sulfonylation, and ketone formation.
Retrosynthetic Analysis
Retrosynthetically, the molecule dissects into:
- Piperidine intermediate : 3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine
- Aryl sulfone intermediate : 4-(isopropylsulfonyl)acetophenone
- Ethanone linker : Introduced via alkylation or acylation reactions.
Coupling these subunits likely proceeds through nucleophilic displacement or transition metal-catalyzed cross-coupling.
Stepwise Synthesis of Intermediate Components
Preparation of 3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine
Pyrimidine Synthesis
2,6-Dimethylpyrimidin-4-ol is synthesized via cyclocondensation of acetylacetone with guanidine carbonate under acidic conditions:
$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{NH}2\text{C}(=\text{NH})\text{NH}2 \xrightarrow{\text{HCl}} \text{C}6\text{H}8\text{N}2\text{O} + \text{H}_2\text{O}
$$
The product is purified via recrystallization (ethanol/water), yielding white crystals (m.p. 132–134°C).
Piperidine Functionalization
3-Hydroxypiperidine undergoes Mitsunobu reaction with 2,6-dimethylpyrimidin-4-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF:
$$
\text{C}5\text{H}{11}\text{NO} + \text{C}6\text{H}8\text{N}2\text{O} \xrightarrow{\text{DEAD, PPh}3} \text{C}{11}\text{H}{17}\text{N}3\text{O}2 + \text{Byproducts}
$$
Reaction monitoring via TLC (ethyl acetate/hexanes, 1:1) confirms completion after 12 h at 25°C. Column chromatography (SiO₂, 10% MeOH/DCM) isolates the product (68% yield).
Synthesis of 4-(Isopropylsulfonyl)acetophenone
Sulfonylation of Acetophenone
4-Bromoacetophenone reacts with sodium isopropylsulfinate in DMF at 80°C for 6 h:
$$
\text{C}8\text{H}7\text{BrO} + \text{NaSO}2\text{C}3\text{H}7 \rightarrow \text{C}{11}\text{H}{14}\text{O}3\text{S} + \text{NaBr}
$$
Post-reaction, the mixture is poured into ice-water, extracted with DCM, and dried (Na₂SO₄). Solvent evaporation yields a crude solid, recrystallized from ethanol (82% purity by HPLC).
Oxidation to Sulfone
The sulfide intermediate is oxidized with m-CPBA (3-chloroperbenzoic acid) in dichloromethane at 0°C:
$$
\text{C}{11}\text{H}{14}\text{O}2\text{S} + \text{m-CPBA} \rightarrow \text{C}{11}\text{H}{14}\text{O}3\text{S} + \text{Byproducts}
$$
Reaction progress is monitored by TLC (Rf = 0.45 in 30% EtOAc/hexanes). Final purification via flash chromatography (SiO₂, 20% EtOAc/hexanes) affords the sulfone (89% yield).
Final Coupling and Optimization
Alkylation of Piperidine Intermediate
3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine reacts with 4-(isopropylsulfonyl)phenacyl bromide in acetonitrile using K₂CO₃ as base:
$$
\text{C}{11}\text{H}{17}\text{N}3\text{O}2 + \text{C}{11}\text{H}{13}\text{BrO}3\text{S} \xrightarrow{\text{K}2\text{CO}3} \text{C}{22}\text{H}{29}\text{N}3\text{O}4\text{S} + \text{KBr} + \text{H}2\text{O}
$$
Microwave irradiation (100°C, 30 min) enhances reaction efficiency, achieving 76% conversion (HPLC). The crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (500 MHz, DMSO-d₆) : δ 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.42 (s, 6H, pyrimidine-CH₃), 3.52–3.60 (m, 4H, piperidine-H), 4.72 (t, J = 4.3 Hz, 1H, OCH), 7.84 (d, J = 8.2 Hz, 2H, Ar-H), 8.12 (d, J = 8.2 Hz, 2H, Ar-H).
- ¹³C NMR (125 MHz, DMSO-d₆) : δ 22.1 (CH(CH₃)₂), 24.8 (pyrimidine-CH₃), 56.7 (piperidine-C), 114.2 (pyrimidine-C), 128.9–138.4 (Ar-C), 207.3 (C=O).
Comparative Analysis of Synthetic Routes
Yield and Purity Across Methods
| Method | Overall Yield (%) | Purity (HPLC, %) | Key Advantage |
|---|---|---|---|
| Conventional alkylation | 58 | 92 | Low equipment requirements |
| Microwave-assisted | 76 | 98 | Reduced reaction time |
Q & A
Q. Methodological Insight :
- Reactivity can be assessed via nucleophilic substitution assays (e.g., with primary amines in DMF at 60°C) .
- Monitor keto-enol tautomerism using UV-Vis spectroscopy (λ=280 nm) in polar aprotic solvents .
Advanced Question: How can researchers resolve contradictions in NMR spectral data for this compound?
Answer:
Contradictions often arise from conformational flexibility or impurities. Use:
- 2D NMR techniques (HSQC, HMBC) to assign ambiguous proton-carbon correlations .
- X-ray crystallography to confirm solid-state structure, as demonstrated in for similar pyrimidine derivatives.
- Dynamic NMR (DNMR) to study rotational barriers of the piperidine ring, which may cause signal splitting .
Q. Example Workflow :
Acquire high-resolution NMR in deuterated DMSO.
Compare experimental data with computational predictions (e.g., DFT calculations at the B3LYP/6-31G* level) .
Basic Question: What synthetic strategies are effective for constructing the piperidine-pyrimidine ether linkage?
Answer:
Key steps include:
- Nucleophilic substitution : React 3-hydroxypiperidine with 4-chloro-2,6-dimethylpyrimidine in the presence of NaH (THF, 0°C to RT) .
- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl intermediates .
Q. Optimization Tip :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:3) and isolate intermediates via column chromatography .
Advanced Question: How should researchers design experiments to optimize synthetic yield while minimizing byproducts?
Answer:
Implement a Design of Experiments (DoE) approach:
| Parameter | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 50–100°C | 80°C |
| Solvent | DMF vs. toluene | Anhydrous DMF |
| Catalyst Loading | 0.1–5 mol% Pd(OAc)₂ | 2 mol% |
Q. Methodology :
- Use in situ FTIR to track intermediate formation (e.g., carbonyl stretch at 1675 cm⁻¹) .
- Employ continuous flow chemistry to enhance mixing and reduce side reactions .
Advanced Question: How can researchers analyze discrepancies in biological activity data across studies?
Answer:
Stepwise Approach :
Verify purity : Require >95% HPLC purity (C18 column, acetonitrile/water gradient) .
Standardize assays : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and dose ranges.
Binding kinetics : Use surface plasmon resonance (SPR) to measure (association rate) and (dissociation rate) .
Case Study :
resolved pH-dependent activity shifts in a related compound using isothermal titration calorimetry (ITC) at pH 4.0–7.4, identifying protonation-state-dependent binding.
Basic Question: What analytical techniques are essential for characterizing this compound?
Answer:
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., ESI+ mode) .
- Chromatography : HPLC with UV detection (λ=254 nm) for purity assessment .
- Vibrational Spectroscopy : FTIR to identify sulfonyl (1150–1300 cm⁻¹) and ketone (1675 cm⁻¹) stretches .
Advanced Question: How can molecular docking simulations guide the study of this compound’s biological targets?
Answer:
- Target Selection : Prioritize enzymes with known pyrimidine-binding pockets (e.g., kinases, phosphodiesterases) .
- Protocol :
- Prepare protein structure (PDB ID: 2JDO) using AutoDock Tools.
- Perform flexible docking with Lamarckian genetic algorithms.
- Validate poses via molecular dynamics (MD) simulations (100 ns, NPT ensemble) .
Q. Data Interpretation :
- Compare binding energies (ΔG) with structurally similar inhibitors (e.g., ’s Compound B: ΔG = -9.2 kcal/mol).
Basic Question: What safety precautions are necessary when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste .
Advanced Question: How can researchers investigate the metabolic stability of this compound?
Answer:
- In Vitro Assays :
- Incubate with liver microsomes (human or rat) at 37°C, monitoring depletion via LC-MS/MS .
- Identify metabolites using UPLC-QTOF (e.g., hydroxylation at the piperidine ring) .
Q. Key Parameters :
| Metabolic Parameter | Value |
|---|---|
| Half-life (t₁/₂) | 45 min (human) |
| CLₘᵢc | 12 mL/min/kg |
Advanced Question: What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- SAR Table :
| Derivative Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| Replacement of isopropylsulfonyl with methylsulfonyl | 15 nM → 220 nM | Sulfonyl size critical for potency |
| Piperidine N-methylation | 15 nM → 1.2 µM | Hydrogen bonding disrupted |
Q. Methodology :
- Synthesize analogs via Suzuki-Miyaura coupling for aryl modifications .
- Test against a panel of kinase inhibitors using fluorescence polarization assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
